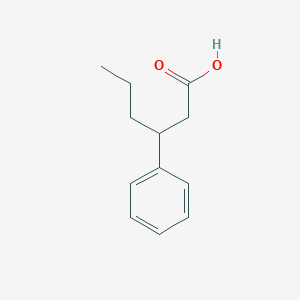

3-Phenylhexanoic acid

CAS No.:

Cat. No.: VC20432757

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16O2 |

|---|---|

| Molecular Weight | 192.25 g/mol |

| IUPAC Name | 3-phenylhexanoic acid |

| Standard InChI | InChI=1S/C12H16O2/c1-2-6-11(9-12(13)14)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,13,14) |

| Standard InChI Key | FAKRRHVLIIJNGL-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(CC(=O)O)C1=CC=CC=C1 |

Introduction

Structural and Chemical Properties of 3-Phenylhexanoic Acid

Molecular Characterization

3-Phenylhexanoic acid (C₁₂H₁₆O₂) shares the molecular formula with its positional isomer, 6-phenylhexanoic acid (CAS 5581-75-9), but differs in the placement of the phenyl group . The IUPAC name specifies the phenyl substituent at the third carbon, yielding a branched alkyl chain that influences its physical and chemical properties. Key structural features include:

-

Functional groups: A carboxylic acid (-COOH) and an aromatic phenyl ring.

Physicochemical Data

While direct measurements for 3-phenylhexanoic acid are sparse, extrapolations from analogous compounds suggest:

The lower melting point compared to linear isomers (e.g., 6-phenylhexanoic acid) arises from reduced molecular symmetry, which disrupts crystal packing . The pKa value aligns with typical carboxylic acids, indicating moderate acidity suitable for salt formation or esterification .

Synthesis and Production Methods

Asymmetric Synthesis Strategies

The preparation of enantiomerically pure phenylalkanoic acids often employs chiral auxiliaries or catalytic asymmetric hydrogenation. For example, the synthesis of (S)-3-hydroxy-5-phenylpentanoic acid involves:

-

Chiral oxazolidinone intermediates: (R)-4-isopropyl-2-oxazolidinone reacts with acetyl chloride to form a ketone precursor, which undergoes stereoselective reduction .

-

Oxidation and hydrolysis: Lithium hydroxide and hydrogen peroxide mediate the cleavage of the auxiliary group, yielding the target carboxylic acid with >88% enantiomeric excess .

For 3-phenylhexanoic acid, analogous routes could utilize Friedel-Crafts alkylation or palladium-catalyzed coupling to install the phenyl group at the third carbon.

Hypervalent Iodine-Mediated Fluorination

Applications in Organic Chemistry and Industry

Surface-Enhanced Raman Scattering (SERS) Studies

6-Phenylhexanoic acid serves as a model compound for investigating chromophore orientation effects in SERS . By analogy, 3-phenylhexanoic acid’s branched structure may alter adsorption geometries on metal nanostructures, impacting signal enhancement in spectroscopic analyses.

Biodegradation and Environmental Fate

Under methanogenic conditions, surrogate naphthenic acids like 6-phenylhexanoic acid undergo partial or complete mineralization . The metabolic pathways involve β-oxidation and aromatic ring cleavage, processes likely applicable to 3-phenylhexanoic acid. Such studies inform wastewater treatment strategies for petrochemical byproducts.

Pharmaceutical Intermediate

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume